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Compound of Interest

Compound Name: Levorin AO

Cat. No.: B1675177

Note to the Reader: The requested topic, "imaging Levorin A0-stained cells,” did not yield
specific information, suggesting a possible typographical error. Based on the phonetic similarity
and the common application in cellular imaging, this document provides detailed protocols and
application notes for Acridine Orange (AO), a widely used fluorescent dye for visualizing
nucleic acids and acidic organelles. We believe this will serve the intended purpose of the user.

Introduction

Acridine Orange (AO) is a versatile, cell-permeable fluorescent dye that serves as a nucleic
acid-selective and pH-sensitive probe.[1][2][3] Its metachromatic properties allow for the
differential staining of various cellular components, making it a valuable tool for a wide range of
applications in cell biology, including the analysis of cell viability, apoptosis, autophagy, and cell
cycle.[2][4] When imaged with confocal microscopy, AO provides high-resolution spatial
information on the distribution and quantification of nucleic acids and the dynamics of acidic
vesicular organelles (AVOs) such as lysosomes and autophagosomes.[1][5]

The fluorescence emission of AO is dependent on its interaction with cellular macromolecules
and the local pH.[4][6] When AQO intercalates into double-stranded DNA (dsDNA), it emits green
fluorescence.[1][3] In contrast, when it binds to single-stranded DNA (ssDNA) or RNA through
electrostatic interactions, or when it aggregates in acidic compartments, it emits red to orange
fluorescence.[1][3][4] This differential emission allows for the simultaneous visualization of the
nucleus (green) and the cytoplasm and acidic organelles (red/orange) within the same cell.
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These application notes provide a comprehensive guide for researchers, scientists, and drug

development professionals on the effective use of Acridine Orange for staining and imaging live

cells using confocal microscopy.

Quantitative Data

The following tables summarize the key quantitative parameters of Acridine Orange, which are

essential for designing and optimizing imaging experiments.

Table 1: Spectral Properties of Acridine Orange

Excitation Maximum Emission Maximum

Binding State

Fluorescence Color

(nm) (nm)
Bound to dsDNA 502[2][4] 525[2][4] Green
Bound to ssDNA/RNA  460[2][4] 650[2][4] Red-Orange
In Acidic Vesicular

~475[2] ~590[2] Orange-Red
Organelles (AVOs)

Table 2: Photophysical Properties of Acridine Orange

Property Value Conditions
Molar Extinction Coefficient (g) 27,000 cm—1M—1 At 430.8 nm

Fluorescence Quantum Yield
()

In basic ethanol

Singlet Oxygen Quantum Yield
(94)

0.15+0.01

In air-equilibrated ethanol[7]

Experimental Protocols

This section provides a detailed protocol for staining live cells with Acridine Orange and

subsequent imaging using a laser scanning confocal microscope.
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Materials

 Acridine Orange hydrochloride (powder)
e Phosphate-buffered saline (PBS), pH 7.4
o Complete cell culture medium

 Live cells cultured on glass-bottom dishes or chamber slides suitable for confocal
microscopy

o Confocal laser scanning microscope with appropriate laser lines and emission filters

Reagent Preparation

1 M Acridine Orange Stock Solution:

 Dissolve 26.5 mg of Acridine Orange hydrochloride in 100 mL of sterile PBS.
« Sterilize the solution by filtering through a 0.22 um filter.

» Store the stock solution at 4°C in the dark.

10 uM Acridine Orange Working Solution:

e Dilute the 1 M stock solution 1:100,000 in complete cell culture medium. For example, add 1
uL of 1 M AO stock solution to 100 mL of medium.

o Prepare this working solution fresh for each experiment. The optimal concentration may vary
depending on the cell type and experimental conditions and should be determined
empirically (a range of 1-10 uM is common).

Staining Procedure

e Grow cells to the desired confluency on a suitable imaging vessel (e.g., glass-bottom dish).
e Remove the culture medium from the cells.

e Wash the cells twice with pre-warmed sterile PBS.
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e Add the freshly prepared 10 uM Acridine Orange working solution to the cells, ensuring the
cell monolayer is completely covered.

 Incubate the cells for 15-30 minutes at 37°C in a COz2 incubator. The optimal incubation time
may need to be optimized.

 After incubation, gently remove the staining solution.
e Wash the cells twice with pre-warmed PBS or complete culture medium.
e Add fresh, pre-warmed complete culture medium or a suitable imaging buffer to the cells.

e The cells are now ready for imaging. Proceed to the confocal microscope immediately to
minimize dye leakage and phototoxicity.

Confocal Microscopy and Image Acquisition

The following are general guidelines for setting up a confocal microscope for imaging Acridine
Orange-stained cells. Specific parameters will need to be optimized for your instrument and
sample.

Table 3: Recommended Confocal Microscope Settings for Acridine Orange Imaging
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Parameter

Green Channel
(DNA)

Red Channel
(RNA/AVOs)

Notes

Excitation Laser

488 nm Argon laser

488 nm or 458 nm

Argon laser

The 488 nm laser can
excite both green and
red fluorescence, but

sequential scanning is
recommended to

avoid bleed-through.

Emission Detection

500 - 550 nm

630 - 700 nm

Adjust the emission
windows to best

separate the green
and red signals and

minimize crosstalk.

Pinhole Size

1 Airy Unit (AU)

1 Airy Unit (AU)

A pinhole of 1 AU
provides a good
balance between

signal and confocality.

Scanning Mode

Sequential

Sequential

Acquire the green and
red channels
sequentially to prevent
bleed-through from
the green channel into

the red channel.

Laser Power

Low (e.g., 1-5%)

Low (e.g., 1-5%)

Use the lowest laser
power necessary to
obtain a good signal-
to-noise ratio to
minimize phototoxicity

and photobleaching.

Detector Gain

Adjust for optimal

signal

Adjust for optimal

signal

Avoid saturation of the

detector.

Image Resolution

512x512 or
1024x1024 pixels

512x512 or
1024x1024 pixels

Higher resolution may

be required for
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detailed morphological

analysis.

Slower scan speeds

) Adjust for a good Adjust for a good with line averaging
Scanning Speed ] } ] ] ; ) ) ]
signal-to-noise ratio signal-to-noise ratio can improve image
quality.
Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for imaging
Acridine Orange-stained cells.
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Experimental workflow for Acridine Orange staining and confocal imaging.

Acridine Orange Staining Mechanism
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This diagram illustrates the mechanism of Acridine Orange staining and its differential
fluorescence in various cellular compartments.
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Mechanism of Acridine Orange differential fluorescence in a live cell.

Data Interpretation and Troubleshooting

o Green Fluorescence: Bright green fluorescence localized to the nucleus indicates healthy
cells with intact, double-stranded DNA.

» Red/Orange Fluorescence:

o Diffuse red fluorescence in the cytoplasm is indicative of high RNA content.
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o Punctate orange-red fluorescence in the cytoplasm suggests the accumulation of AO in
acidic vesicular organelles, which can be a marker for autophagy or lysosomal activity.

o Apoptotic Cells: In early apoptosis, chromatin condensation may lead to brighter green
fluorescence. In late apoptosis, the compromised membrane integrity may result in altered
staining patterns.

» Necrotic Cells: These cells will typically show diffuse, faint staining due to loss of membrane
integrity and leakage of the dye.

Troubleshooting:

o Weak Signal: Increase the dye concentration or incubation time. Ensure the laser power and
detector gain are optimized.

o High Background: Reduce the dye concentration or decrease the incubation time. Ensure
thorough washing steps.

» Phototoxicity/Photobleaching: Use the lowest possible laser power and limit the exposure
time. Use an anti-fade mounting medium if imaging fixed cells.

» Bleed-through: Use sequential scanning to acquire the green and red channels separately.

Conclusion

Acridine Orange is a powerful and versatile fluorescent probe for the study of cellular
processes in live cells. When combined with the high-resolution imaging capabilities of confocal
microscopy, it provides valuable insights into the spatial organization of nucleic acids and the
dynamics of acidic organelles. The protocols and guidelines presented in these application
notes offer a solid foundation for researchers to successfully employ Acridine Orange in their
studies. As with any fluorescent probe, optimization of staining and imaging parameters for the
specific cell type and experimental question is crucial for obtaining reliable and reproducible
results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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cells-with-confocal-microscopy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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